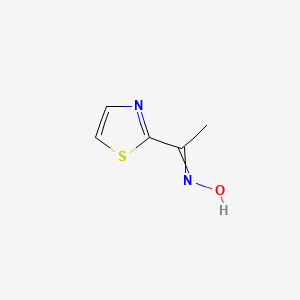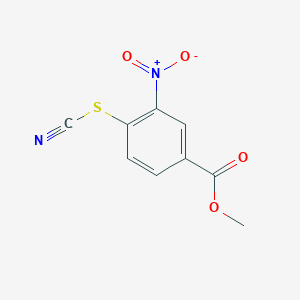![molecular formula C42H24O12 B6292416 Calix[6]quinone CAS No. 128223-44-9](/img/structure/B6292416.png)
Calix[6]quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calix6quinone is a novel cyclic macromolecular compound that consists of six p-quinone units. This compound has garnered significant attention due to its unique structure and high theoretical capacities, making it a promising candidate for various applications, particularly in the field of energy storage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calix6quinone involves the formation of a cyclic structure with six p-quinone units. The process typically includes the use of specific reagents and catalysts to facilitate the cyclization and oxidation reactions necessary to form the quinone units . The reaction conditions often involve controlled temperatures and pressures to ensure the stability and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for Calix6quinone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the production would require optimization of reaction conditions and the use of industrial-grade reagents and equipment to achieve high yields and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Calix6quinone undergoes various chemical reactions, including:
Oxidation: The quinone units can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Calix6
Aplicaciones Científicas De Investigación
Calix6quinone has a wide range of scientific research applications, including:
Medicine: Investigated for potential therapeutic applications, particularly in redox-related processes.
Industry: Utilized in the development of advanced materials and energy storage systems.
Mecanismo De Acción
The mechanism of action of Calix6quinone primarily involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it an effective material for energy storage applications. The molecular targets and pathways involved include the interaction with lithium ions in lithium-ion batteries, where the quinone units facilitate the storage and release of energy .
Comparación Con Compuestos Similares
Similar Compounds
- Calix4quinone : A smaller cyclic compound with four p-quinone units.
- Calix8quinone : A larger cyclic compound with eight p-quinone units.
- Pillar 4quinone : Another quinone-based macrocyclic compound with different structural properties .
Uniqueness
Calix6quinone is unique due to its specific structure, which provides a balance between the number of quinone units and the overall stability of the compound. This balance results in high theoretical capacities and excellent electrochemical performance, making it particularly suitable for applications in energy storage .
Propiedades
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,6,9,12,15,18,21,24,27,30,33-dodecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSYIWBTNGTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C1C7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)






![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

